(Hydroxyimino)ethen-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
176714-58-2 |
|---|---|
Molecular Formula |
C2HNO2 |
Molecular Weight |
71.03 g/mol |
InChI |
InChI=1S/C2HNO2/c4-2-1-3-5/h5H |
InChI Key |
DKMKVIKBEJUICX-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)=NO |
Origin of Product |
United States |
Significance of Ketene Derivatives in Reactive Intermediates Chemistry
Ketene (B1206846) and its derivatives are a fascinating class of organic compounds characterized by the C=C=O functional group. britannica.com They are renowned for their high reactivity, which stems from the electrophilic nature of the central carbon atom and the cumulative double bond system. This inherent reactivity makes most ketenes unstable and often generated in situ as transient intermediates for immediate use in chemical transformations. thieme.com
The significance of ketene derivatives in the chemistry of reactive intermediates is multifaceted:
Versatile Cycloaddition Partners: Ketenes are highly valuable in [2+2] cycloaddition reactions. For instance, their reaction with alkenes provides a direct route to cyclobutanones, reaction with imines yields β-lactams (a core structure in many antibiotics), and reaction with aldehydes leads to β-lactones. thieme.com
Precursors to Complex Molecules: The products of ketene reactions serve as versatile building blocks for more complex molecular architectures. The Arndt-Eistert synthesis, a classic method for one-carbon chain extension of carboxylic acids, proceeds through a ketene intermediate formed via a Wolff rearrangement. thieme.com
Generation under Various Conditions: The formation of ketene intermediates can be achieved through several methods, including thermal, photochemical, and chemical activation. cardiff.ac.uk For example, the pyrolysis of acetic acid or acetone (B3395972) can generate ketene gas, while the dehalogenation of α-haloacyl chlorides is a common laboratory method for producing substituted ketenes. britannica.com Continuous flow systems have also emerged as a powerful technique for the safe generation and utilization of these reactive species. cardiff.ac.uk
The reactivity of ketenes is often modulated by their substituents. For example, silylketenes exhibit reduced reactivity towards dimerization compared to other ketenes due to hyperconjugative and inductive effects. thieme.com In contrast, highly reactive ketenes like dichloroketene (B1203229) are often employed as synthetic equivalents for the parent ketene in cycloadditions. thieme.com
Below is a table summarizing key reactions involving ketene intermediates:
| Reactant | Ketene Reaction Type | Product | Significance |
| Alkene | [2+2] Cycloaddition | Cyclobutanone (B123998) | Synthesis of four-membered rings |
| Imine | [2+2] Cycloaddition | β-Lactam | Core of penicillin and other antibiotics |
| Aldehyde | [2+2] Cycloaddition | β-Lactone | Versatile synthetic intermediate |
| Acetic Acid | Nucleophilic Acyl Substitution | Acetic Anhydride | Important industrial chemical |
| Ketene (itself) | Dimerization | Diketene | Precursor for acetoacetic acid derivatives |
Role of Oxime Functionality in Advanced Synthetic Strategies
The oxime functional group, with its C=N-OH moiety, is a versatile and powerful tool in the arsenal (B13267) of synthetic organic chemists. nsf.govwikipedia.org Formed through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632), oximes are not merely simple derivatives but participate in a wide array of sophisticated chemical transformations. numberanalytics.combyjus.comnumberanalytics.com
The strategic importance of the oxime functionality can be attributed to several key features:
Precursors to Nitrogen-Containing Heterocycles: Oximes are pivotal starting materials for the synthesis of various nitrogen-containing rings. researchgate.net For example, under appropriate conditions, they can undergo cyclization reactions to form isoxazoles, pyrrolines, and phenanthridines. nsf.govdntb.gov.ua
Generation of Reactive Iminyl Radicals: The N-O bond in oximes can be cleaved homolytically under thermal or photochemical conditions to generate iminyl radicals. researchgate.net These highly reactive species can then participate in a variety of bond-forming reactions, including additions to π-systems and hydrogen atom transfer (HAT) processes, enabling the construction of complex nitrogen-containing molecules. nsf.govdntb.gov.ua
Directed C-H Functionalization: The oxime group can act as a directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing a powerful and atom-economical approach to molecular synthesis. acs.org
Versatile Transformations: Beyond radical and cyclization reactions, oximes can be readily converted into other important functional groups. Reduction of oximes yields amines, while dehydration of aldoximes provides nitriles. byjus.com
The following table highlights some of the advanced synthetic applications of the oxime functionality:
| Reaction Type | Key Transformation | Resulting Product Class | Significance |
| Beckmann Rearrangement | Acid-catalyzed rearrangement | Amides or Lactams | Synthesis of polyamides (e.g., Nylon) |
| Neber Rearrangement | Base-mediated rearrangement | α-Amino ketones | Access to important synthetic building blocks |
| Radical Cyclization | Iminyl radical addition to an alkene | Nitrogen heterocycles (e.g., pyrrolines) | Construction of cyclic nitrogenous compounds |
| Directed C-H Activation | Transition metal-catalyzed functionalization | Functionalized aromatic and aliphatic compounds | Atom-economical and selective synthesis |
| Reduction | Reduction of the C=N bond | Primary amines | Synthesis of valuable amine compounds |
Conceptual Integration: the Unique Chemical Space of Hydroxyimino Ethen 1 One
Quantum Chemical Characterization of Electronic Structure
The electronic properties of this compound are dictated by the interplay between the hydroxyimino (=N-OH) and the ketene (=C=O) moieties. Quantum chemical calculations provide profound insights into its molecular orbitals, charge distribution, and conformational landscape.
Molecular Orbital Analysis: HOMO-LUMO Interactions and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. ossila.compressbooks.publibretexts.orgbrsnc.in In this compound, the HOMO is expected to be predominantly localized on the oxime group, which is known to be a good electron donor, while the LUMO is anticipated to be centered on the electron-deficient carbon atom of the ketene group. beilstein-journals.orgmdpi.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its propensity to undergo electronic transitions. ossila.com
The charge distribution in this compound is highly polarized. The oxygen and nitrogen atoms of the hydroxyimino group, along with the oxygen atom of the ketene group, are regions of high electron density, rendering them nucleophilic centers. Conversely, the carbon atoms of the ketene and the imino group are electron-deficient and thus electrophilic. This charge separation significantly influences the molecule's interaction with other chemical species.
Table 1: Illustrative Frontier Orbital Characteristics of a Simple Oxime-Ketene System
| Orbital | Predominant Localization | Energy (Arbitrary Units) | Role in Reactivity |
| LUMO | Ketene Carbon | -1.5 | Electrophilic attack |
| HOMO | Oxime Nitrogen and Oxygen | -8.0 | Nucleophilic attack |
| HOMO-LUMO Gap | 6.5 | Indicator of Stability |
Note: The values in this table are illustrative and represent a generalized simple oxime-ketene system. Specific values for this compound would require dedicated quantum chemical calculations.
Investigation of Ground State Geometries and Conformational Preferences
The geometry of this compound is characterized by the planarity of the ketene group and the potential for isomerism in the oxime moiety. The C=C=O fragment in ketenes is linear, while the oxime group can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond. iucr.orgnih.gov The relative stability of these isomers is influenced by steric and electronic factors. nih.gov
Furthermore, rotation around the single bond connecting the oxime and ketene fragments can lead to different conformers. pharmacy180.comlibretexts.org Computational studies on related oxime-containing compounds have shown that transoid conformations are often favored. iucr.org The most stable ground-state geometry of this compound would be the one that minimizes steric hindrance and maximizes favorable electronic interactions. X-ray diffraction studies on related molecules have been instrumental in determining solid-state conformations. iucr.orgnih.govresearchgate.net
Table 2: Possible Conformational Isomers of this compound
| Isomer | Description | Relative Energy (Qualitative) |
| (E)-s-trans | Oxime OH group is anti to the ketene group, and the C-C bond is in a trans conformation. | Likely the most stable |
| (E)-s-cis | Oxime OH group is anti to the ketene group, and the C-C bond is in a cis conformation. | Higher energy due to steric clash |
| (Z)-s-trans | Oxime OH group is syn to the ketene group, and the C-C bond is in a trans conformation. | May be stabilized by intramolecular hydrogen bonding |
| (Z)-s-cis | Oxime OH group is syn to the ketene group, and the C-C bond is in a cis conformation. | Likely the least stable due to steric hindrance |
Computational Modeling of Reactivity Profiles
Computational chemistry offers powerful tools to elucidate the potential chemical transformations of this compound, mapping out reaction pathways and identifying the energetic barriers that govern its reactivity. mdpi.comresearchgate.netnih.govnumberanalytics.com
Elucidation of Reaction Pathways and Transition State Geometries
The dual functionality of this compound suggests a rich and varied reactivity. The oxime group can act as a nucleophile through its nitrogen or oxygen atoms, or it can undergo rearrangements like the Beckmann rearrangement. ic.ac.uknih.govwikipedia.org The ketene group is a potent electrophile, susceptible to nucleophilic attack at the central carbon, and can also participate in cycloaddition reactions.
Computational studies can model these potential reaction pathways, such as the reaction with nucleophiles or the intramolecular cyclization. A key aspect of this modeling is the identification and characterization of transition state geometries. mdpi.comic.ac.ukwikipedia.org The transition state represents the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism of the transformation. researchgate.net For instance, in a nucleophilic addition to the ketene, the transition state would show the partial formation of a new bond to the central carbon and the beginning of the rehybridization of this carbon from sp to sp2.
Energetic Landscapes of Potential Transformations
By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energetic landscape for the potential transformations of this compound. mdpi.comresearchgate.netnih.gov This landscape provides a quantitative understanding of the thermodynamics and kinetics of different reaction pathways.
The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. ic.ac.uk By comparing the activation energies for different competing pathways, it is possible to predict the most likely products under a given set of conditions. For example, one could computationally compare the energy barrier for a nucleophilic attack on the ketene versus an intramolecular cyclization to predict the favored reaction. Alchemical free energy calculations can also be employed to understand the thermodynamics of these transformations in different environments. researchgate.net
Table 3: Hypothetical Energetic Data for Competing Reactions of this compound
| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Overall Reaction Energy (kcal/mol) |
| Nucleophilic Addition (e.g., with H₂O) | This compound + H₂O | 25 | (Hydroxyimino)acetic acid | -15 |
| Intramolecular Cyclization | This compound | 35 | Isoxazol-5(4H)-one | -5 |
| Beckmann-like Rearrangement | This compound | 45 | Cyanoformaldehyde | -20 |
Note: This table presents hypothetical data to illustrate the concept of an energetic landscape. Actual values would need to be determined through specific computational studies.
Influence of Substituents and Solvation on Reaction Energetics
Theoretical and computational investigations have provided significant insights into the factors governing the reactivity of this compound and related α-hydroxyimino carbonyl compounds. The electronic nature of substituents and the surrounding solvent environment can profoundly impact the energetics of reactions involving these species. This section delves into the detailed findings from computational studies on how these factors modulate reaction pathways and energy barriers.
Influence of Substituents
The reactivity of α-keto oximes is highly sensitive to the electronic properties of substituents. Density Functional Theory (DFT) calculations have been employed to elucidate these effects on reaction mechanisms and activation energies.
In a study on the Ir(III)-catalyzed reaction of α,β-unsaturated oximes with alkenes, it was found that the electronic nature of substituents on the oxime substrate significantly affects the reaction's apparent activation energy. Introducing electron-donating groups, such as an amido group, into the 2-position of α,β-unsaturated oxime pivalates was shown to greatly reduce the energy barrier for the migratory insertion of the alkene, a key step in the reaction. rsc.org This reduction in the activation energy can be substantial enough to allow the reaction to proceed at room temperature. rsc.org Conversely, electron-withdrawing substituents at the same position increase the energy barrier for this step. rsc.org
The Hammett study on a related system involving a Cp*Rh complex confirmed this trend, showing a negative ρ value (-1.2), which indicates the buildup of positive charge in the transition state that is stabilized by electron-donating groups. rsc.org The stability of reaction intermediates and the energy barrier of the migratory insertion step are thus tunable by altering the electronic characteristics of the substituents. rsc.org
A computational analysis of the enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters further highlights the role of substituents. DFT calculations of competing transition states were instrumental in rationalizing the origins of enantioselectivity. acs.orgnih.govsemanticscholar.org The study revealed that a Z-configured methoxyimino group positioned alpha to a ketone carbonyl leads to higher reactivity and excellent enantioselectivity. acs.orgnih.govsemanticscholar.org This directing effect was attributed to the ability of the α-heteroatom substituent to influence the preorganization and activation of the substrate, potentially through hydrogen bonding with the catalyst's ligand. nih.gov
The following table summarizes the qualitative effects of substituents on the reaction energetics of α,β-unsaturated oximes based on computational studies.
| Substituent Type at 2-position | Effect on Activation Energy | Rationale | Reference |
|---|---|---|---|
| Electron-Donating (e.g., -NH2) | Decreases | Stabilizes the transition state, lowering the energy barrier for migratory insertion. | rsc.org |
| Electron-Withdrawing (e.g., -CF3) | Increases | Destabilizes the transition state, increasing the energy barrier for migratory insertion. | rsc.org |
| Z-configured Methoxyimino group | Decreases (relative to E-isomer) | Directs the stereochemical outcome and facilitates the reduction through favorable interactions in the transition state. | acs.orgnih.govsemanticscholar.org |
Influence of Solvation
Solvation plays a critical role in the energetics of reactions involving oximes. Both implicit continuum models and the inclusion of explicit solvent molecules in calculations have demonstrated that the solvent can significantly alter reaction barriers and the stability of intermediates.
In the context of the intramolecular oxime transfer reaction, DFT calculations combined with a polarizable continuum model (PCM) identified the water-addition and -expulsion steps as having the highest energy barriers. nih.gov This highlights the direct involvement of the solvent not just as a medium but as a reactant and product in key steps, thereby dictating the reaction's rate-determining step. nih.gov
The effect of solvent polarity on the stereochemistry and reactivity of 2-(hydroxyimino)aldehydes has also been investigated. acs.orgnih.gov Non-catalyzed oxime isomerization can occur through a polar transition state that is sensitive to solvent polarity. nih.gov Strong hydrogen-bonding solvents like DMSO can interact with the oxime's O-H group, influencing the C=N bond character and facilitating E/Z isomerization. nih.gov
Furthermore, theoretical studies on the E/Z-isomerization of other oximes in DMSO solution, using DFT calculations, have shown that the solvent can stabilize one isomer over the other. mdpi.com For instance, the E-isomer can be stabilized by forming a strong hydrogen bond with the oxygen atom of the DMSO molecule, while this interaction is sterically hindered for the Z-isomer. mdpi.com The calculated energy barriers for this isomerization can be very high (around 200 kJ/mol), suggesting that interconversion at room temperature is unlikely without a catalyst. mdpi.com
The following table presents data on the influence of solvation models on the calculated energy barriers for a reaction step in a related oxime system.
| Reaction Step | Solvation Model | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Water-addition in intramolecular oxime transfer | Gas Phase | Higher Barrier | nih.gov |
| Polarizable Continuum Model (Water) | Lower Barrier | ||
| E/Z Isomerization of an indenoquinoxalin-11-one oxime | Gas Phase | ~200 kJ/mol | mdpi.com |
| DMSO (implicit) | Stabilizes E-isomer |
Strategies for Carbon-Carbon Double Bond Formation with Oxime Precursors
The formation of a carbon-carbon double bond in a molecule that already contains an oxime moiety is a key strategy for synthesizing unsaturated oximes. These methods often leverage the oxime group's electronic properties or its ability to act as a precursor for radical species.
One prominent approach involves the use of oxime esters as radical precursors. rsc.org Under visible light photoredox catalysis, oxime esters can undergo reactions to form new C–C bonds. For example, the direct C–H cyanoalkylation of quinoxalin-2(1H)-ones has been achieved using cyclobutanone (B123998) oxime esters in the presence of Eosin-Y under blue light irradiation. rsc.org This type of reaction proceeds through a radical intermediate generated from the oxime precursor, which then participates in the formation of a new carbon-carbon bond. rsc.org
N-heterocyclic carbene (NHC) catalysis offers a metal-free alternative for C–C bond activation and formation. acs.org This strategy can facilitate the coupling between a cyanoalkyl group derived from a cycloketone oxime ether and an acyl group from an aldehyde. acs.org The reaction proceeds via a radical-mediated C–C bond cleavage of the cyclic oxime ether, followed by coupling to form a ketonitrile, demonstrating a novel way to construct unsaturated systems from oxime precursors. acs.org The reactivity of the C=C double bond, which is more susceptible to radical addition compared to the C=N bond of the oxime, is a key principle in these transformations. taylorandfrancis.com
Introduction of Hydroxyimino Moiety onto Ketene Scaffolds
A more direct conceptual approach involves introducing the hydroxyimino group onto a pre-existing ketene or unsaturated carbonyl structure. This can be achieved through classical condensation reactions or by oxidation of appropriate precursors.
The most fundamental and widely used method for forming oximes is the condensation reaction between a carbonyl compound and hydroxylamine (B1172632) or its derivatives. thieme-connect.dewikipedia.org This reaction is an efficient way to convert aldehydes and ketones into their corresponding aldoximes and ketoximes. wikipedia.org The process typically involves reacting the carbonyl compound with hydroxylamine hydrochloride in the presence of a base. taylorandfrancis.comtandfonline.com
For the synthesis of this compound or related α,β-unsaturated oximes, a precursor containing a 1,3-dicarbonyl or a related β-keto aldehyde functionality would be required. The reaction of such a precursor with hydroxylamine would lead to the formation of the desired hydroxyimino moiety on the unsaturated backbone. Various catalysts and conditions have been developed to promote this condensation, including the use of ionic liquids, bismuth oxide under solvent-free conditions, and silica (B1680970) gel. tandfonline.comresearchgate.netnih.gov These methods aim to improve yields, reduce reaction times, and offer more environmentally friendly protocols. nih.gov For instance, simply grinding a carbonyl compound with hydroxylamine hydrochloride and Bi₂O₃ can produce oximes in excellent yields at room temperature. nih.gov
A study on the synthesis of 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone involved the reaction of 3,5-diacetyl-4-methyl-1H-pyrazole with hydroxylamine hydrochloride and sodium acetate (B1210297) in water, showcasing a straightforward condensation to form a substituted oxime. iucr.org Another example is the synthesis of 2-((4-((1-(Hydroxyimino)ethyl)phenyl)amino)-1-phenylethan-1-one oxime by heating the corresponding dicarbonyl compound with hydroxylamine hydrochloride and sodium acetate in propan-2-ol. nih.gov
| Carbonyl Precursor | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic/Aliphatic Aldehydes & Ketones | Hydroxylamine hydrochloride, NaOH, Silica gel | Grinding, Room Temp, 2-8 min | Corresponding Oximes | 75-98% | tandfonline.com |
| Aromatic/Aliphatic Aldehydes & Ketones | Hydroxylamine hydrochloride, Bi₂O₃ | Grinding, Room Temp | Corresponding Oximes | 60-98% | nih.gov |
| 3,5-Diacetyl-4-methyl-1H-pyrazole | NH₂OH·HCl, Sodium acetate | Water, Stirring, 2h | 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone | 30% | iucr.org |
| 2-((4-Acetylphenyl)amino)-1-phenylethan-1-one | NH₂OH·HCl, Sodium acetate | Propan-2-ol, Reflux, 2h | 2-((4-((1-(Hydroxyimino)ethyl)phenyl)amino)-1-phenylethan-1-one oxime | 87% | nih.gov |
An alternative to condensation is the formation of the oxime group via oxidation of other nitrogen-containing functionalities. The oxidation of primary amines is a general method to prepare nitroso compounds, which can then isomerize to the corresponding oximes. thieme-connect.de This approach avoids the need for a carbonyl precursor. Oxidation systems such as sodium tungstate/hydrogen peroxide and methyltrioxorhenium/hydrogen peroxide are effective for this transformation. thieme-connect.de
The direct oxidation of an aminoketene, if accessible, could theoretically yield an oxime-ketene. More practically, the oxidation of α,β-unsaturated amines or hydroxylamines can lead to unsaturated oximes. For example, the use of meta-chloroperoxybenzoic acid (m-CPBA) in ethyl acetate allows for the efficient and rapid oxidation of various aliphatic amines to oximes at room temperature without the need for a catalyst. organic-chemistry.org Another green method involves the aerobic oxidation of primary benzylamines catalyzed by N,N′,N″-trihydroxyisocyanuric acid in water. organic-chemistry.org The oxidation of oximes themselves can lead to the regeneration of carbonyl compounds or, in the presence of dipolarophiles, can proceed via nitrile oxide intermediates to form isoxazole (B147169) and isoxazoline (B3343090) derivatives. researchgate.net
| Substrate | Oxidizing System | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Primary Amines | Sodium tungstate/H₂O₂ | - | In situ isomerization of nitroso intermediate | thieme-connect.de |
| Aliphatic Amines | m-CPBA | Ethyl acetate, Room Temp | Catalyst-free, high selectivity | organic-chemistry.org |
| Primary Benzylamines | N,N′,N″-trihydroxyisocyanuric acid, Air | Water | Aerobic, green solvent | organic-chemistry.org |
Advanced Synthetic Approaches to Oxime-Substituted Unsaturated Systems
Modern synthetic chemistry has introduced sophisticated methods involving metal catalysts and photochemical or radical-based strategies to construct complex molecules, including unsaturated oximes.
Transition metals play a pivotal role in the synthesis of complex organic molecules. researchgate.net Metal-catalyzed reactions involving oximes often proceed through the cleavage of the N-O bond, enabling the formation of new C-N or C-C bonds. rsc.orgresearchgate.net
Rhodium(III)-catalyzed coupling of α,β-unsaturated O-pivaloyl oximes with alkenes provides a highly regioselective route to substituted pyridines. nih.gov The proposed mechanism involves C-H activation, alkene insertion, and subsequent C-N bond formation with N-O bond cleavage. nih.gov Similarly, palladium catalysis is used for the O-allylation of oximes, where a palladium(0) complex activates an allyl acetate for nucleophilic attack by the deprotonated oxime. acs.org
Copper-catalyzed transformations of oximes are also prominent. These reactions can proceed via radical reduction of the oxime N-O bond by a Cu(I) species or through oxidative insertion of Cu(I) into the N-O bond to form a Cu(III) intermediate. rsc.org These highly active copper complexes can then initiate further transformations, including the synthesis of various nitrogen-containing heterocycles from oxime acetates. rsc.org
| Metal Catalyst | Substrates | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| Rhodium(III) | α,β-Unsaturated O-pivaloyl oximes, Alkenes | Substituted Pyridines | C-H activation and annulation | nih.gov |
| Palladium(0) | Oximes, Allyl acetates | O-Allyl Oximes | Nucleophilic substitution on a Pd-allyl complex | acs.org |
| Copper(I) | Oxime acetates, Aldehydes | Highly Substituted Pyridines | Redox-mediated heterocyclization | rsc.org |
| Cerium | Oximes | Iminyl Radicals for further reaction | Light-induced ligand to metal charge transfer (LMCT) | nsf.gov |
Photochemical methods, particularly those involving visible-light photoredox catalysis, offer mild and green alternatives for generating reactive intermediates from oximes. mdpi.comresearchgate.net Oxime derivatives, especially oxime esters and ethers, are excellent precursors for iminyl radicals upon photochemical or thermal stimulus due to their relatively weak N-O bonds. mdpi.com
These photochemically generated iminyl radicals can undergo a variety of transformations. researchgate.net Intramolecular reactions include cyclization onto C=C double bonds to form five-membered rings like pyrrolines or nitrones. nih.govd-nb.info A notable example is the visible-light-mediated synthesis of oxime esters through a three-component reaction of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters, catalyzed by Eosin Y. nih.gov This process involves the formation of an imine, which then reacts with a radical generated from the NHPI ester. nih.gov
The use of a simple cerium salt as a photocatalyst can induce N-O bond fragmentation in oximes through a light-induced ligand to metal charge transfer (LMCT) process, providing another pathway to iminyl radicals for subsequent reactions. nsf.gov These radical-based methods are powerful tools for constructing complex nitrogen-containing molecules from unsaturated oxime precursors under mild conditions. mdpi.comresearchgate.net
Preparation of Precursors for this compound (e.g., α-hydroxyimino esters)
The synthesis of this compound, a reactive ketene species, often proceeds through stable precursor molecules, among which α-hydroxyimino esters are of significant importance. These precursors can be prepared through various synthetic methodologies, primarily involving the nitrosation of substituted malonates or β-keto esters, or the oximation of α-keto esters. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final product.
One of the most common and versatile methods for preparing α-hydroxyimino esters is the nitrosation of substituted diethyl malonates. d-nb.infonih.gov This approach typically involves a two-step sequence starting from diethyl malonate and an appropriate aldehyde. nih.govbeilstein-journals.org The initial step is a Knoevenagel condensation between diethyl malonate and an aldehyde, which is then followed by a reduction of the resulting alkylidenemalonate to yield a substituted malonate. nih.govbeilstein-journals.org These crude malonates can then be subjected to oximation without extensive purification. d-nb.infonih.gov The oximation is typically carried out by treating the substituted malonate with sodium ethoxide and subsequently with an alkyl nitrite (B80452), such as isoamyl nitrite, in ethanol (B145695) to afford the corresponding α-hydroxyimino ester. d-nb.infonih.gov This method has been shown to be broadly applicable for a wide range of aldehydes, although the yields can be influenced by the nature of the substituents. nih.govbeilstein-journals.org
Another effective strategy involves the nitrosation of β-keto esters. rsc.org This method provides a direct route to α-hydroxyimino-β-keto esters. The reaction is typically performed by treating the β-keto ester with a nitrosating agent under acidic conditions. For instance, a solution of the β-keto ester in acetic acid can be cooled and treated with an aqueous solution of sodium nitrite. rsc.org Alternatively, the reaction can be carried out in diethyl ether using n-butyl nitrite in the presence of ethereal hydrogen chloride. rsc.org These methods have been successfully employed to synthesize a variety of α-hydroxyimino-β-keto esters in good yields. rsc.org
The direct oximation of α-keto esters represents another viable pathway to α-hydroxyimino esters. This involves the reaction of an α-keto ester with hydroxylamine hydrochloride, often in the presence of a base. This method is particularly useful when the corresponding α-keto ester is readily available.
Furthermore, α-hydroxyimino esters can be prepared from α,β-unsaturated carbonyl compounds. oup.com This conversion can be achieved by treating the α,β-unsaturated ester with butyl nitrite and phenylsilane (B129415) in the presence of a cobalt(II) complex catalyst under mild conditions, leading to the formation of the corresponding α-hydroxyimino ester in high yield. oup.com
A different approach to α-hydroxyimino esters involves cycloaddition reactions. For example, a [2+4] cycloaddition between ethyl nitrosoacrylate, generated in situ, and a furan (B31954) derivative can lead to a furan-bearing α-hydroxyimino ester after rearrangement of the initial cycloadduct. d-nb.info Additionally, isoxazole-containing α-hydroxyimino esters can be synthesized starting from the alkylation of diethyl malonate with propargyl bromide, followed by a [2+3] cycloaddition with a nitroalkane and subsequent oximation. d-nb.infonih.gov
The following tables summarize the synthetic routes and yields for the preparation of various α-hydroxyimino esters.
Table 1: Synthesis of α-Hydroxyimino Esters via Nitrosation of Substituted Malonates
| Entry | Aldehyde Precursor | α-Hydroxyimino Ester Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl 2-(hydroxyimino)-3-phenylpropanoate | 75 | nih.govbeilstein-journals.org |
| 2 | 4-Methoxybenzaldehyde | Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)propanoate | 82 | nih.govbeilstein-journals.org |
| 3 | 2-Chlorobenzaldehyde | Ethyl 3-(2-chlorophenyl)-2-(hydroxyimino)propanoate | 45 | nih.govbeilstein-journals.org |
| 4 | 3-Chlorobenzaldehyde | Ethyl 3-(3-chlorophenyl)-2-(hydroxyimino)propanoate | 51 | nih.govbeilstein-journals.org |
| 5 | 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-2-(hydroxyimino)propanoate | 63 | nih.govbeilstein-journals.org |
Table 2: Synthesis of α-Hydroxyimino-β-Keto Esters via Nitrosation of β-Keto Esters
| Entry | β-Keto Ester | α-Hydroxyimino-β-Keto Ester Product | Yield (%) | Reference |
| 1 | Methyl 3-oxoheptanoate | Methyl 7-benzyloxy-2-hydroxyimino-3-oxo-heptanoate | 84 | rsc.org |
| 2 | Methyl 3-oxooctanoate | Methyl 2-hydroxyimino-3-oxo-octanoate | 91 | rsc.org |
Table 3: Synthesis of α-Hydroxyimino Esters via Cycloaddition Reactions
| Entry | Reactants | α-Hydroxyimino Ester Product | Yield (%) | Reference |
| 1 | Diethyl propargylmalonate, Nitroethane | Ethyl 2-(hydroxyimino)-3-(3-methylisoxazol-5-yl)propanoate | 50 | d-nb.infonih.gov |
| 2 | Diethyl propargylmalonate, 1-Nitropropane | Ethyl 3-(3-ethylisoxazol-5-yl)-2-(hydroxyimino)propanoate | 58 | d-nb.infonih.gov |
| 3 | Ethyl β-bromo-α-hydroxyiminocarboxylate, 2-Methylfuran | Ethyl 2-(hydroxyimino)-3-(furan-2-yl)propanoate | 42-56 | d-nb.info |
Mechanistic Studies of Hydroxyimino Ethen 1 One Reactivity
Nucleophilic Additions to the Ketene (B1206846) Carbonyl (C1)
The most fundamental reaction of ketenes is the nucleophilic addition to the central sp-hybridized carbonyl carbon (C1). This carbon is highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent carbonyl oxygen and the C=C double bond. The general mechanism involves the attack of a nucleophile on this carbon, leading to the formation of a C-Nu bond and the breaking of the C=O π-bond. This generates a planar enolate intermediate, which is then protonated at the α-carbon (C2) to yield the final product. masterorganicchemistry.com The presence of the hydroxyimino group at C2 can influence the reactivity and stability of the intermediates, but the primary mode of attack remains at C1.
The mechanistic pathways for the addition of various nucleophiles to (hydroxyimino)ethen-1-one are consistent with general ketene chemistry.
O-Nucleophiles: The addition of an oxygen nucleophile, such as water or an alcohol (R'OH), to the ketene carbonyl carbon (C1) results in the formation of a 1,1-enediol or a hemiacetal of a carboxylic acid, respectively. This intermediate enolate is unstable and rapidly tautomerizes. Protonation of the enolate at the α-carbon (C2) by a proton source yields the final product. In the case of water, the product is hydroxyiminoacetic acid. With an alcohol, the corresponding ester, an alkyl hydroxyiminoacetate, is formed. Acid catalysis can accelerate the reaction by protonating the carbonyl oxygen, further enhancing the electrophilicity of the C1 carbon. ksu.edu.sa
N-Nucleophiles: Nitrogen nucleophiles, such as primary (R'NH₂) or secondary amines (R'₂NH), add readily to the ketene. The initial nucleophilic attack by the amine's lone pair on C1 generates a zwitterionic enolate intermediate. A subsequent proton transfer from the nitrogen to the α-carbon (C2) affords the corresponding amide. ksu.edu.sa The reaction of this compound with an amine would thus produce a 2-(hydroxyimino)acetamide derivative. This reaction is typically fast and does not require catalysis, although it can be influenced by pH in the case of less nucleophilic amines. organicmystery.com
C-Nucleophiles: The addition of carbon-based nucleophiles, such as organolithium or Grignard reagents (R'MgX), is a powerful method for C-C bond formation. These strong, hard nucleophiles attack the electrophilic ketene carbon C1 irreversibly. masterorganicchemistry.com The reaction produces a metal enolate intermediate. Subsequent aqueous workup protonates this enolate at the C2 carbon to yield a ketone. For this compound, this pathway would lead to the formation of an α-hydroxyimino ketone.
A summary of these nucleophilic additions is presented below.
| Nucleophile Type | Example Nucleophile | Intermediate | Final Product Type |
| O-Nucleophile | Alcohol (R'OH) | Enolate/Hemiacetal | Ester |
| N-Nucleophile | Primary Amine (R'NH₂) | Zwitterionic Enolate | Amide |
| C-Nucleophile | Grignard Reagent (R'MgX) | Metal Enolate | Ketone |
Regioselectivity: this compound possesses multiple potentially electrophilic sites, including the ketene carbonyl carbon (C1), the adjacent ketene carbon (C2), and the oxime carbon. However, nucleophilic additions to ketenes are highly regioselective. researchgate.net The attack occurs almost exclusively at the central, sp-hybridized ketene carbon (C1). This is because C1 is significantly more electrophilic than the sp²-hybridized C2 or the oxime carbon. While α,β-unsaturated ketones can undergo 1,4-conjugate addition, this is not a typical pathway for ketenes, where 1,2-addition to the carbonyl is the dominant mechanism. fiveable.me
Stereoselectivity: For the parent this compound, nucleophilic addition does not create a new stereocenter, so stereoselectivity is not a factor in the addition itself. However, if the ketene were substituted at C2, the subsequent protonation of the planar enolate intermediate could potentially generate a stereocenter. The stereochemical outcome would depend on the steric and electronic nature of the substituents and the proton source. Furthermore, the inherent E/Z isomerism of the oxime functionality could influence the conformational preferences of the transition state, potentially leading to diastereoselectivity in more complex derivatives, though this is not documented for the parent compound. semanticscholar.org
Cycloaddition Reactions Involving the Ketene and Oxime Moieties
The unsaturated C=C and C=O bonds of the ketene and the C=N bond of the oxime allow this compound to participate in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems.
Ketenes are well-known to undergo [2+2] cycloadditions with a variety of unsaturated partners. chemtube3d.com This reaction is thermally allowed and proceeds through a concerted, though often asynchronous, mechanism involving a perpendicular approach of the two components.
With Alkenes: The reaction of the ketene moiety of this compound with an alkene would yield a cyclobutanone (B123998) derivative bearing a hydroxyimino group. The ketene acts as the electrophilic component, with the initial bond forming between the ketene's C1 and the less substituted carbon of the alkene. google.com
With Imines: In a reaction known as the Staudinger synthesis, ketenes react with imines to form β-lactams (2-azetidinones). The [2+2] cycloaddition of this compound with an imine would produce a β-lactam substituted with a hydroxyimino group. Recent advances have also utilized visible-light photocatalysis for [2+2] cycloadditions between oximes and olefins to generate azetidines, suggesting another potential reactive pathway for the oxime portion of the molecule. researchgate.netchemrxiv.org
The oxime functionality can serve as a precursor to a nitrone, which is a classic 1,3-dipole for [3+2] cycloaddition reactions. researchgate.net While this typically requires N-alkylation or acylation, the C=N-O unit is fundamental to this reactivity. Alternatively, the ketene's C=C bond can act as the dipolarophile (the 2π component) in a reaction with an external 1,3-dipole.
Oxime as 1,3-Dipole Precursor: In principle, modification of the oxime could generate a nitrone in situ, which could then react with a dipolarophile.
Ketene as Dipolarophile: More directly, the C=C bond of this compound can react with 1,3-dipoles like nitrile oxides or nitrones. researchgate.netacs.org The reaction of this compound with nitrile oxide, for example, would be expected to form a substituted isoxazole (B147169). The regioselectivity of such cycloadditions is governed by frontier molecular orbital (FMO) theory. osi.lv
If this compound is functionalized with a tethered unsaturated group, intramolecular cycloadditions become possible, providing rapid access to complex bicyclic structures.
Intramolecular [2+2] Cycloadditions: If an alkene moiety is tethered to the oxime oxygen (forming an O-alkenyl oxime), an intramolecular [2+2] cycloaddition between the tethered alkene and the ketene could occur upon generation of the ketene. nih.gov Depending on the length and nature of the tether, this could lead to either fused or bridged bicyclic cyclobutanones. pku.edu.cnresearchgate.net Such reactions are known to be powerful steps in natural product synthesis. researchgate.net
Intramolecular [3+2] Cycloadditions: Similarly, if the substituent on the oxime contains a dipolarophile (like an alkene or alkyne), an in situ generation of a nitrone from the oxime could trigger an intramolecular 1,3-dipolar cycloaddition. nih.gov This strategy is a well-established method for synthesizing complex, fused heterocyclic systems. semanticscholar.org
Rearrangement Pathways of the Oxime-Ketene System
The unique juxtaposition of an oxime and a ketene within this compound gives rise to a variety of potential rearrangement pathways. These transformations are critical for understanding the synthesis of amides, lactams, and other nitrogen-containing heterocycles. derpharmachemica.com
Beckmann-Type Rearrangements and Fragmentation Pathways
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam. wikipedia.orgbyjus.com In the context of this compound, the reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). csbsju.edumasterorganicchemistry.com This is followed by a concerted 1,2-migration of the substituent that is in the anti-periplanar position relative to the leaving group. wikipedia.orgorganic-chemistry.org For this compound, two geometric isomers exist, which would dictate the migratory aptitude and, consequently, the final product.
The migration of the substituent to the electron-deficient nitrogen atom occurs simultaneously with the cleavage of the N-O bond, resulting in the formation of a nitrilium ion intermediate. organic-chemistry.org Subsequent hydration of this intermediate and tautomerization yields the corresponding amide. csbsju.edu
A significant competitive pathway to the Beckmann rearrangement is the Beckmann fragmentation . This pathway is favored when the migrating group can form a stable carbocation. wikipedia.org In the case of this compound, the vinyl group's migration could potentially lead to fragmentation, yielding a nitrile and other products. The choice between rearrangement and fragmentation can be controlled by carefully selecting the reaction conditions, such as the catalyst and solvent system. wikipedia.org For instance, conditions that promote the stabilization of a carbocation on the α-carbon will favor fragmentation. wikipedia.org
Some catalysts and conditions known to promote the Beckmann rearrangement include strong protic acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids. wikipedia.orgcsbsju.edu Milder, more modern methods utilize reagents like tosyl chloride or employ photoredox catalysis to generate Vilsmeier-Haack type reagents that activate the oxime hydroxyl group under less harsh conditions. wikipedia.orgd-nb.info
| Condition | Favored Pathway | Typical Products | Rationale |
|---|---|---|---|
| Strong Brønsted acids (e.g., H₂SO₄) | Rearrangement | Amides / Lactams | Promotes protonation of the hydroxyl group, facilitating the 1,2-alkyl shift. wikipedia.orgmasterorganicchemistry.com |
| Substrates with quaternary α-carbons | Fragmentation | Nitriles, Carbocation-derived products | The formation of a stable tertiary carbocation provides a strong driving force for fragmentation over rearrangement. wikipedia.org |
| Photoredox catalysis (e.g., with CBr₄, DMF) | Rearrangement | Amides | In situ generation of a Vilsmeier-Haack reagent activates the oxime under milder, thermally controlled conditions, often avoiding fragmentation. d-nb.info |
| Gas-phase reaction | Rearrangement (Stereospecific) | Amides | Isolated environment allows for stereospecific migration without competing solvent interactions or racemization. wikipedia.org |
Other Skeletal Rearrangements Induced by the Oxime and Ketene Groups
Beyond the well-known Beckmann pathway, the oxime-ketene system is susceptible to other skeletal rearrangements, often triggered by thermal or photochemical stimuli. For substrates analogous to this compound, such as O-vinyl oximes, sigmatropic rearrangements are prominent. acs.org
Research on O-vinyl oximes has shown they can undergo both wikipedia.orgwikipedia.org and wikipedia.orgnih.gov sigmatropic rearrangements. acs.org
wikipedia.orgwikipedia.org Rearrangement: This pathway, akin to the aza-Cope rearrangement, would involve a concerted reorganization of six electrons across a six-atom framework. For this compound, this could theoretically lead to a 1,4-dicarbonyl-type intermediate after hydrolysis, although the specific pathway would be highly dependent on the molecule's conformation. Studies on related systems show this can be a facile route to substituted pyrroles. acs.org
wikipedia.orgnih.gov Rearrangement: A wikipedia.orgnih.gov shift could also occur, potentially leading to the formation of α-imino ketone structures upon tautomerization. This reactivity can be controlled by substituents and reaction conditions, sometimes allowing for selective access to different isomers. acs.org
Another potential, though less direct, rearrangement is the Neber rearrangement, which converts certain oximes into α-amino ketones, typically via a base-catalyzed mechanism involving an azirine intermediate. wikipedia.org While the ketene functionality is not directly involved, its electronic influence could affect the formation and reactivity of the necessary intermediates.
Radical Chemistry of this compound
The N-O bond in the oxime group is relatively weak and susceptible to homolytic cleavage, making this compound a potential precursor for nitrogen-centered radicals under specific conditions.
Iminyl Radical Generation and Reactions
Iminyl radicals (R₂C=N•) can be generated from oximes, particularly through photochemical methods. nih.gov The process often involves converting the oxime hydroxyl into a better leaving group (e.g., an acetate (B1210297) or tosylate) and then inducing cleavage of the N-O bond. cdnsciencepub.com Visible-light photoredox catalysis provides a mild and efficient method for this transformation, avoiding the harsh conditions of UV irradiation. d-nb.infonih.gov
The generation process typically proceeds as follows:
Activation: The oxime is activated, for instance, by a photogenerated Vilsmeier-Haack type reagent. d-nb.info
Excitation: The activated oxime or a photocatalyst absorbs light, leading to an excited state. nih.gov
Homolytic Cleavage: The weak N-O bond breaks homolytically, yielding an iminyl radical and the corresponding oxygen-centered radical.
Once formed, the iminyl radical from this compound would be highly reactive. Its subsequent reactions could include:
Cyclization: Intramolecular addition to the ketene's C=C bond to form cyclic structures.
Hydrogen Abstraction: Abstraction of a hydrogen atom from the solvent or another molecule.
Fragmentation: β-scission, which could lead to the formation of nitriles.
| Method | Typical Conditions | Key Intermediate | Reference |
|---|---|---|---|
| Direct Photolysis | UV irradiation, often in a solvent like methanol | Excited state of the oxime, possibly an oxaziridine | cdnsciencepub.com |
| Visible-Light Photoredox Catalysis | Visible light, photocatalyst (e.g., Ru(bpy)₃²⁺), activating agent (e.g., CBr₄/DMF) | Activated oxime ether (e.g., Vilsmeier-type) | d-nb.infonih.gov |
| Thermal Cleavage | Heating of an O-acyl or O-sulfonyl oxime | Activated oxime | General Principle |
Interactions with Other Radical Species
The radical chemistry of this compound also includes its potential interactions with other radical species present in the reaction medium. In photoredox-catalyzed systems, various radical intermediates are generated. For example, in a system using CBr₄ as a co-catalyst, the tribromomethyl radical (•CBr₃) is formed. d-nb.info
This radical can interact with the this compound system. One documented side reaction in a similar system is the oxidation of an activated oxime intermediate by the •CBr₃ radical. d-nb.info This highlights that the intended radical pathway can be intercepted by other reactive species, leading to byproducts. The ketene moiety, with its electron-rich π-system, could also be a target for attack by electrophilic radicals, leading to a variety of addition products. Furthermore, radical fragmentation pathways, such as alpha fragmentation, where a radical on a heteroatom induces cleavage of an adjacent bond, could be a prominent decomposition route for the iminyl radical of this compound, especially in mass spectrometry analysis. libretexts.org
Applications of Hydroxyimino Ethen 1 One in Complex Molecule Synthesis
Utilization as a Building Block for Nitrogen-Containing Heterocycles
The inherent reactivity of (hydroxyimino)ethen-1-one and its derivatives makes them valuable synthons for the assembly of nitrogen-containing heterocyclic compounds. These structural motifs are central to many biologically active molecules and functional materials. clockss.org The development of efficient synthetic methods for these heterocycles is a significant area of chemical research. clockss.org
The strategic combination of functionalities within this compound derivatives facilitates their use in constructing both oxygen- and nitrogen-containing heterocyclic systems.
One notable application involves the synthesis of 8-aza-D-homogonane derivatives. The reaction of 3-ethoxyimino derivatives of 2-acyl-cyclohexane-1,3-diones with Schiff bases has enabled the direct synthesis of these complex aza-steroids. researchgate.net Specifically, the reaction of certain 12,17a-diones with hydroxylamine (B1172632) or methoxyamine yields the corresponding 12-hydroxyimino and 12-methoxyimino derivatives, which are important for pharmacological studies. researchgate.netosi.lv The structures of these complex molecules have been confirmed using advanced NMR techniques. researchgate.netosi.lv
In the realm of oxa-heterocycles, derivatives that can generate quaternary centers are particularly useful. For instance, multicomponent reactions involving precursors that lead to chromene derivatives showcase the construction of oxa-heterocyclic scaffolds. A three-component reaction between 4-acetylpyridine, malononitrile, and a cyclic β-diketone like dimedone can produce 4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivatives. nih.gov This reaction proceeds through a likely mechanism involving the initial condensation to an aralkylidene malononitrile, followed by a Michael-type addition and subsequent intramolecular cyclization. nih.gov
The versatility extends to other nitrogenous heterocycles like β-lactams, which are four-membered cyclic amides of immense importance in medicine. utrgv.edu The synthesis of spiro-centered β-lactams, which are challenging due to steric hindrance, highlights the utility of ketene-imine cycloaddition reactions. utrgv.edu Furthermore, mild, transition-metal-free methods have been developed for synthesizing isoindolin-1-imines and isoquinolinium salts from ortho-ethynylbenzaldehydes and anilines, demonstrating the ongoing innovation in heterocyclic synthesis. nih.gov
Table 1: Examples of Heterocyclic Scaffolds Synthesized
| Heterocyclic Scaffold | Precursors | Key Reaction Type | Ref. |
| 8-Aza-D-homogonane | 3-Ethoxyimino-2-acyl-cyclohexane-1,3-dione, Schiff base | Annelation | researchgate.net |
| Tetrahydro-4H-chromene | 4-Acetylpyridine, Malononitrile, Dimedone | Multicomponent Reaction | nih.gov |
| Spiro-β-lactam | Ketene (B1206846), Imine | [2+2] Cycloaddition | utrgv.edu |
| Isoindolin-1-imine | ortho-Ethynylbenzaldehyde, Aniline | Nucleophilic Addition/Annulation | nih.gov |
The creation of all-carbon quaternary centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis due to steric hindrance. beilstein-journals.org These structural motifs are prevalent in complex natural products and pharmaceuticals. beilstein-journals.orgnih.gov
Various advanced strategies have been developed to construct these centers. One approach is the hydroalkylation of olefins, which forms a new C(sp³)–C(sp³) bond and a C(sp³)–H bond across a double bond. beilstein-journals.org Another powerful method is hydroformylation, which has been successfully applied to synthesize quaternary centers from 1,1-disubstituted olefins using catalytic directing groups. nih.gov These directing groups reversibly bind to the substrate and catalyst, accelerating the reaction and controlling regioselectivity under mild conditions. nih.gov
In the context of nitrogen-containing structures, the construction of chiral aza-quaternary carbon centers has been achieved through palladium-catalyzed asymmetric carbonylative Heck reactions of o-iodoanilines with allenes, yielding chiral dihydroquinolinone derivatives. rsc.org Other notable methods include the copper-catalyzed nucleophilic substitution of 3-halooxindoles and palladium-catalyzed conjugate additions of arylboronic acids to cyclic enones. nih.gov Cooperative catalysis, such as the Rh(II)/Pd(0) dual-catalyzed gem-difunctionalization of α-diazo carbonyl compounds, also provides an efficient route to quaternary carbon centers. researchgate.net
Table 2: Methodologies for Quaternary Carbon Center Construction
| Methodology | Key Features | Example Application | Ref. |
| Hydroalkylation of Olefins | Forms C(sp³)–C(sp³) and C(sp³)–H bonds. | Synthesis of complex carbon backbones. | beilstein-journals.org |
| Catalytic Hydroformylation | Uses a reversible directing group for high regioselectivity. | Formation of quaternary centers from 1,1-disubstituted olefins. | nih.gov |
| Asymmetric Carbonylative Heck Reaction | Pd-catalyzed reaction of o-iodoanilines and allenes. | Synthesis of chiral aza-quaternary centers in dihydroquinolinones. | rsc.org |
| Cooperative Dual Catalysis | Rh(II)/Pd(0) catalyzed difunctionalization of α-diazo compounds. | Efficient access to structurally complex quaternary centers. | researchgate.net |
Synthetic Transformations for Functional Group Interconversions
Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the transformation of one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.ukic.ac.uk These transformations are essential for manipulating the reactivity and properties of molecules to build complex structures. solubilityofthings.com
The this compound moiety contains several functionalities ripe for interconversion. The oxime group (C=N-OH) can undergo various transformations. For example, it can be methylated, as seen in the conversion of a 12-hydroxyimino derivative to a 12-methoxyimino derivative using methyl iodide. researchgate.netosi.lv The oxime itself can be hydrolyzed back to a carbonyl group under specific conditions.
The carbon-carbon double bond in the ethenone structure is susceptible to addition reactions. solubilityofthings.com For instance, hydrogenation using catalysts like platinum or palladium can reduce the double bond to a single bond. imperial.ac.uk The ketene portion (C=C=O) is highly electrophilic and can react with a wide range of nucleophiles.
Furthermore, the entire this compound unit can be viewed as a precursor to other functional groups. For example, reduction of the oxime and the double bond could lead to amino alcohols. Oxidation reactions could also be employed to modify the molecule. The choice of reagents and reaction conditions allows for selective transformations, which is crucial in multistep syntheses. ic.ac.ukub.edu
Development of Novel Organic Reactions and Methodologies
The unique reactivity of this compound and related structures has spurred the development of new synthetic reactions and methodologies. The pursuit of more efficient and selective ways to construct complex molecular frameworks is a constant driver of innovation in organic chemistry.
The development of multicomponent reactions (MCRs) is a prime example of methodological advancement. nih.gov MCRs allow for the synthesis of complex products from three or more starting materials in a single step, which is highly efficient. The synthesis of chromene derivatives from an acetylpyridine, malononitrile, and a diketone is a testament to the power of this approach. nih.gov
Similarly, the evolution of catalytic systems has opened new avenues for synthesis. The use of cooperative dual-catalyst systems, such as the Rh(II)/Pd(0) combination for the difunctionalization of diazo compounds, allows for transformations that are difficult or impossible with a single catalyst. researchgate.net The design of "scaffolding ligands" that reversibly bind to both a substrate and a catalyst has overcome long-standing challenges in reactions like hydroformylation, enabling the formation of previously inaccessible quaternary carbon centers. nih.gov These advancements not only provide new tools for chemists but also deepen the understanding of chemical reactivity and catalysis.
Challenges and Future Perspectives in Oxime Ketene Chemistry
Overcoming Synthetic Difficulties and Enhancing Stability
The synthesis and stabilization of (Hydroxyimino)ethen-1-one are primary challenges that need to be addressed to unlock its synthetic potential. Ketenes are notoriously reactive and prone to polymerization or reaction with nucleophiles, while the oxime group, though generally more stable than an imine, can also participate in various reactions. nsf.govscripps.edu The combination of these two functionalities in a conjugated system is expected to result in a highly unstable molecule.
Synthetic Approaches and Challenges:
Potential synthetic routes to this compound could involve modifications of established methods for ketene (B1206846) and oxime formation. For instance, the dehydrochlorination of a suitable α-chloro-α-(hydroxyimino)acetyl chloride precursor could be envisioned. However, the harsh basic conditions typically employed for such eliminations might lead to undesired side reactions involving the acidic oxime proton. An alternative could be the Wolff rearrangement of a diazoketone bearing a hydroxyimino group. The high energy intermediates and reaction conditions could, however, lead to complex product mixtures.
Strategies for Enhancing Stability:
To overcome the inherent instability, several strategies could be explored. The use of bulky substituents at the carbon atom of the ketene or on the oxime's oxygen atom could provide kinetic stabilization by sterically hindering intermolecular reactions. Furthermore, the generation of this compound in situ at low temperatures in the presence of a trapping agent would be a viable strategy to utilize it before it decomposes. Continuous flow chemistry offers a promising platform for the controlled generation and immediate use of such reactive intermediates. researchgate.netcardiff.ac.uk
Table 1: Synthetic and Stability Challenges for this compound
| Challenge | Potential Solution |
|---|---|
| High reactivity and tendency to polymerize | In situ generation and trapping, low-temperature synthesis, use of flow chemistry |
| Sensitivity of the oxime group to reaction conditions | Mild and non-nucleophilic bases for dehydrochlorination, photochemical methods |
| Difficulty in isolation and purification | Spectroscopic characterization in matrix isolation studies, use as a transient intermediate |
| Potential for intramolecular rearrangement | Introduction of sterically demanding groups to prevent undesired cyclizations |
Exploration of Undiscovered Reactivity Modes
The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. While the individual reactivities of oximes and ketenes are well-documented, their interplay within a single molecule could lead to novel transformations. nsf.govnih.gov
Predicted Reactivity:
The ketene moiety is a powerful electrophile and a dienophile in [2+2] cycloadditions. nih.gov The oxime group can act as a nucleophile or participate in radical reactions upon N-O bond cleavage. nsf.gov The conjugation between the C=C bond of the ketene and the C=N bond of the oxime creates a heterodienic system, which could undergo unique pericyclic reactions. nih.gov
Future Directions:
Future research should focus on exploring these potential reactivity modes. For example, intramolecular [4+2] cycloadditions could provide rapid access to complex heterocyclic frameworks. The generation of iminyl radicals from the oxime moiety, followed by trapping with the ketene, could lead to novel cyclization pathways. Furthermore, the reaction of this compound with various nucleophiles, electrophiles, and radical species could unveil a plethora of new synthetic methodologies.
Table 2: Potential Reactivity Modes of this compound
| Reactivity Mode | Predicted Outcome | Potential Application |
|---|---|---|
| [2+2] Cycloaddition | Formation of β-lactams or cyclobutanones | Synthesis of novel antibiotics and bioactive compounds |
| [4+2] Cycloaddition (as a heterodiene) | Synthesis of six-membered nitrogen- and oxygen-containing heterocycles | Development of new scaffolds for medicinal chemistry |
| Nucleophilic attack at the ketene carbon | Formation of carboxylic acid derivatives | Functional group transformations |
| Iminyl radical cyclization | Formation of cyclic nitriles or other nitrogen heterocycles | Synthesis of complex natural product analogues |
| Beckmann Rearrangement | Rearrangement to an amide derivative | Access to unique amide structures |
Advanced Spectroscopic Characterization Techniques for Reactive Intermediates
Due to its expected short lifetime, the direct observation and characterization of this compound require sophisticated spectroscopic techniques capable of studying transient species. oxinst.comedinst.com
Applicable Spectroscopic Methods:
Transient Absorption Spectroscopy (TAS): This technique allows for the detection and kinetic analysis of short-lived excited states and reaction intermediates on timescales from femtoseconds to microseconds. edinst.comacs.org By using a pump pulse to generate this compound and a probe pulse to monitor its absorption, its formation and decay can be followed.
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species by probing their vibrational frequencies. acs.org The characteristic stretching frequency of the ketene group (around 2100-2200 cm⁻¹) would be a key spectroscopic handle for its identification. scripps.edu
Matrix Isolation Spectroscopy: By trapping this compound in an inert gas matrix at cryogenic temperatures, its lifetime can be significantly extended, allowing for its characterization by conventional spectroscopic methods like IR and UV-Vis spectroscopy.
Photoelectron Spectroscopy: This technique can provide valuable information about the electronic structure and bonding in transient species. rsc.org
The combination of these techniques will be crucial for confirming the existence of this compound and for elucidating its electronic and geometric structure.
Expansion of Theoretical Models for Predictive Chemistry
In conjunction with experimental studies, computational chemistry will play a pivotal role in advancing our understanding of oxime-ketene chemistry. youtube.comyoutube.com Theoretical models can provide insights into the stability, structure, and reactivity of transient species like this compound, thereby guiding experimental design.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound. youtube.com This information is invaluable for interpreting experimental spectroscopic data.
Ab Initio Methods: High-level ab initio calculations can provide more accurate predictions of energies and reaction barriers, helping to identify the most plausible reaction pathways.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different solvent environments and to explore its conformational landscape.
Future Outlook:
The development of more accurate and efficient computational models will be essential for tackling the complexities of oxime-ketene chemistry. These models will not only aid in the characterization of these reactive intermediates but will also enable the in silico design of new reactions and the prediction of their outcomes with greater confidence. youtube.com
Table 3: Theoretical and Spectroscopic Parameters for this compound
| Parameter | Predicted Value/Technique | Significance |
|---|---|---|
| Ketene C=C=O stretch | ~2150 cm⁻¹ (IR) | Confirmatory spectroscopic signature |
| C=N stretch | ~1650 cm⁻¹ (IR) | Characterization of the oxime moiety |
| Electronic Transitions | UV-Vis absorption bands | Probed by Transient Absorption Spectroscopy |
| Geometry | Bent structure around the central carbon of the ketene | Predicted by DFT calculations |
| Reaction Barriers | Calculated using ab initio methods | Prediction of the most favorable reaction pathways |
Q & A
Basic Research Question: What are the optimal synthetic routes for (Hydroxyimino)ethen-1-one, and how can reaction yields be systematically improved?
Methodological Answer:
- Experimental Design: Begin with nucleophilic substitution or condensation reactions using precursors like ethyl chloroacetate and hydroxylamine derivatives. Use controlled stoichiometry (e.g., 1:1.2 molar ratios) to minimize side products.
- Yield Optimization: Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents like DMF enhance nucleophilicity of hydroxylamine .
- Data Analysis: Quantify yields via HPLC or NMR purity checks. Track byproduct formation using GC-MS to refine reaction conditions .
Advanced Research Question: How do computational studies reconcile discrepancies in the tautomeric equilibrium of this compound observed in experimental spectra?
Methodological Answer:
- Contradiction Analysis: Compare experimental IR/Raman spectra (showing keto-enol tautomerism) with DFT calculations (e.g., B3LYP/6-311++G** level). Discrepancies often arise from solvent effects or basis set limitations .
- Validation: Replicate calculations using implicit solvent models (e.g., PCM) and benchmark against crystallographic data if available. Adjust computational parameters to match experimental dielectric constants .
- Reporting: Clearly document approximations (e.g., harmonic vs. anharmonic vibrational analysis) to contextualize limitations .
Basic Research Question: What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- Structural Confirmation: Use - and -NMR to identify hydroxyimino (-NOH) and carbonyl (C=O) groups. Chemical shifts near δ 9-10 ppm (NOH) and δ 160-180 ppm (C=O) are diagnostic .
- Electronic Properties: UV-Vis spectroscopy in varying solvents (e.g., ethanol vs. hexane) to study π→π* transitions. Compare molar absorptivity (ε) values to infer conjugation stability .
Advanced Research Question: How does the hydroxyimino group influence the reactivity of ethen-1-one in nucleophilic additions, and what mechanistic contradictions exist in literature?
Methodological Answer:
- Mechanistic Probes: Conduct kinetic studies (e.g., stopped-flow spectroscopy) to compare rates of nucleophilic attack (e.g., Grignard reagents) on this compound vs. unsubstituted ethen-1-one. The -NOH group may act as an electron-withdrawing substituent, altering transition-state geometry .
- Contradiction Resolution: Some studies report anomalous regioselectivity; use isotopic labeling (e.g., ) to trace oxygen migration pathways during addition reactions .
Basic Research Question: What are the stability challenges of this compound under ambient conditions, and how can decomposition be mitigated?
Methodological Answer:
- Degradation Pathways: Monitor via TGA/DSC to identify thermal decomposition thresholds (>150°C). Hydrolysis is a key instability factor; test pH-dependent degradation in aqueous buffers .
- Stabilization Strategies: Store under inert atmospheres (N) with desiccants. Add radical scavengers (e.g., BHT) if autoxidation is observed .
Advanced Research Question: How can contradictions in reported biological activity data for this compound derivatives be addressed through rigorous assay design?
Methodological Answer:
- Assay Standardization: Use orthogonal assays (e.g., fluorescence polarization + SPR) to validate receptor-binding claims. For example, discrepancies in IC values for kinase inhibition may arise from ATP concentration variations .
- Data Normalization: Include positive/negative controls in each experiment (e.g., staurosporine for kinase assays) and report Z’-factors to quantify assay robustness .
Basic Research Question: What are the best practices for reproducing literature-reported syntheses of this compound derivatives?
Methodological Answer:
- Protocol Scrutiny: Cross-check reagent grades (e.g., anhydrous solvents) and equipment specifications (e.g., microwave reactor wattage) against original methods .
- Troubleshooting: If yields diverge, verify inert atmosphere integrity via oxygen sensors and pre-dry glassware at 120°C for 2 hours .
Advanced Research Question: How can machine learning models predict novel this compound derivatives with enhanced photophysical properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
